molecular formula C17H9N5O2 B10866629 4-Nitro-5-(quinolin-5-ylamino)benzene-1,2-dicarbonitrile

4-Nitro-5-(quinolin-5-ylamino)benzene-1,2-dicarbonitrile

Cat. No.: B10866629
M. Wt: 315.29 g/mol
InChI Key: MIBJUQANPTUSQX-UHFFFAOYSA-N
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Description

4-Nitro-5-(quinolin-5-ylamino)benzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes a nitro group, a quinoline moiety, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(quinolin-5-ylamino)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Quinoline Attachment: The quinoline moiety can be introduced via a coupling reaction, such as the Buchwald-Hartwig amination, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Nitro derivatives, nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Nitro-5-(quinolin-5-ylamino)benzene-1,2-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the quinoline moiety suggests potential antimalarial or antimicrobial activity, while the nitro and cyano groups may contribute to cytotoxic properties useful in cancer research.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties and stability.

Mechanism of Action

The mechanism by which 4-Nitro-5-(quinolin-5-ylamino)benzene-1,2-dicarbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophthalonitrile: Similar in having a nitro and cyano groups but lacks the quinoline moiety.

    5-Nitroquinoline: Contains the quinoline and nitro groups but lacks the cyano groups.

    2,4-Dinitroaniline: Contains two nitro groups and an amino group but lacks the quinoline and cyano groups.

Uniqueness

4-Nitro-5-(quinolin-5-ylamino)benzene-1,2-dicarbonitrile is unique due to the combination of its functional groups, which confer distinct electronic properties and reactivity. The presence of both the quinoline and cyano groups makes it particularly versatile for various applications in research and industry.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for significant advancements in both theoretical and applied chemistry.

Properties

Molecular Formula

C17H9N5O2

Molecular Weight

315.29 g/mol

IUPAC Name

4-nitro-5-(quinolin-5-ylamino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H9N5O2/c18-9-11-7-16(17(22(23)24)8-12(11)10-19)21-15-5-1-4-14-13(15)3-2-6-20-14/h1-8,21H

InChI Key

MIBJUQANPTUSQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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